Product packaging for Cyprinol(Cat. No.:)

Cyprinol

Cat. No.: B1263548
M. Wt: 452.7 g/mol
InChI Key: JNMALBXXJSWZQY-VKYZUIDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyprinol, specifically 5α-Cyprinol sulfate, is a specialized bile alcohol sulfate originally identified in fish species such as Cyprinus carpio . Its unique molecular structure, with the formula C27H48O8S, differentiates it from more common mammalian bile salts and provides a unique tool for probing membrane interactions and absorption pathways . This compound is offered exclusively for Research Use Only (RUO), meaning it is intended solely for laboratory research applications and is not manufactured for use in diagnostic procedures or human treatment . A primary and significant application of this compound in research is its potent enhancing effect on mucosal membrane permeability. Studies have demonstrated that 5α-Cyprinol sulfate significantly increases the permeability of biological membranes to water-soluble compounds, such as the antibiotic sodium ampicillin . Its mechanism of action appears distinct from traditional bile salts like sodium taurocholate; while the enhancing effect of sodium taurocholate can be suppressed by calcium ions, the effect of this compound is not, suggesting a different and potentially more robust pathway for improving drug absorption . This makes it a valuable reagent in pharmaceutical research for investigating and developing strategies to improve the delivery of poorly absorbed therapeutic agents. Researchers utilize our high-purity this compound in various fields, including fundamental biochemical research, drug delivery system development, and the in-house development of novel research assays . The product is characterized using advanced techniques, ensuring researchers receive a well-defined compound for their critical work. By providing this specialized bile salt, we aim to support scientific discovery and the development of innovative research tools and solutions. It is the responsibility of the purchasing institution to ensure that this RUO product is used appropriately within authorized laboratory settings by qualified personnel .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H48O5 B1263548 Cyprinol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H48O5

Molecular Weight

452.7 g/mol

IUPAC Name

(3R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol

InChI

InChI=1S/C27H48O5/c1-16(5-4-6-17(14-28)15-29)20-7-8-21-25-22(13-24(32)27(20,21)3)26(2)10-9-19(30)11-18(26)12-23(25)31/h16-25,28-32H,4-15H2,1-3H3/t16-,18?,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

JNMALBXXJSWZQY-VKYZUIDCSA-N

Isomeric SMILES

C[C@H](CCCC(CO)CO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCCC(CO)CO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Scientific Research Applications

Biochemical Applications

  • Digestive Function :
    • 5α-cyprinol sulfate acts as an effective digestive detergent, aiding in the emulsification of lipids during digestion in cyprinid fish. Studies indicate that it forms micellar phases that enhance the solubility of dietary fats .
    • Its sulfation process is mediated by specific enzymes in zebrafish, which highlights its evolutionary significance and potential applications in understanding bile salt metabolism .
  • Toxicological Studies :
    • The compound has been isolated from cyprinid fish gallbladders and identified as a nephrotoxic and hepatotoxic agent. This has implications for food safety and toxicology, especially concerning traditional practices of consuming raw or dried gallbladders for medicinal purposes .
    • Research indicates that ingestion of 5α-cyprinol sulfate can lead to severe poisoning symptoms, including renal failure and liver dysfunction, thus necessitating further study into its toxicological profiles .

Ecological Roles

  • Inducible Defenses in Aquatic Organisms :
    • 5α-cyprinol sulfate has been identified as a kairomone that induces defensive behaviors in Daphnia species. At low concentrations (picomolar levels), it triggers diel vertical migration, a survival strategy against predation by fish .
    • This compound's role as a chemical cue illustrates its ecological importance and potential applications in studying predator-prey interactions within aquatic ecosystems.
  • Morphological Changes :
    • Invasive Daphnia species exposed to 5α-cyprinol sulfate exhibit morphological changes that enhance their survival against predators. This aspect of the compound is crucial for understanding evolutionary adaptations in response to environmental pressures .

Case Studies

StudyFocusFindings
Hahn et al. (2018)NMR SpectroscopyProvided complete NMR assignments for 5α-cyprinol sulfate, facilitating future research on its structural properties .
Asakawa & Noguchi (2014)ToxicologyIdentified 5α-cyprinol sulfate as a primary toxin causing food poisoning from cyprinid fish consumption, with detailed toxicity profiles established through animal studies .
Bäuerle et al. (2019)EcologyDemonstrated that 5α-cyprinol sulfate serves as a kairomone inducing vertical migration in Daphnia at extremely low concentrations, highlighting its ecological significance .

Preparation Methods

Natural Extraction from Biological Sources

Isolation from Fish Bile

Cyprinol is predominantly isolated from the bile of cypriniform fish, such as Cyprinus carpio (common carp). The extraction process begins with the collection of gallbladder bile, followed by a methanolic extraction to solubilize bile alcohols. The methanolic extract is subjected to preparative liquid chromatography (LC) to separate this compound sulfate from other bile components. Subsequent deconjugation of the sulfate group is achieved via enzymatic hydrolysis using sulfatases, yielding free this compound.

Key Steps:
  • Bile Collection : Gallbladders are dissected from freshly harvested carp, and bile is collected under sterile conditions.
  • Methanolic Extraction : Bile is mixed with methanol (1:5 v/v), sonicated for 30 minutes, and centrifuged to remove insoluble debris.
  • Preparative LC : The supernatant is loaded onto a C18 reversed-phase column, eluted with a gradient of acetonitrile and water (0.1% formic acid), and monitored at 210 nm for this compound sulfate detection.
  • Desulfation : Fractions containing this compound sulfate are treated with Helix pomatia sulfatase (10 U/mL) in acetate buffer (pH 5.0) at 37°C for 24 hours.

Challenges in Natural Extraction

Natural extraction yields are limited by the low concentration of this compound in bile (typically <1% of total bile salts). Furthermore, co-elution with structurally similar bile alcohols, such as 5β-cyprinol, necessitates high-resolution chromatographic techniques for purification.

Chemical Synthesis of this compound

Retrosynthetic Analysis

The chemical synthesis of this compound involves constructing the cholestane backbone and introducing hydroxyl groups at specific positions. A retrosynthetic approach identifies cholesterol as a viable starting material due to its structural similarity. Key transformations include:

  • Side-Chain Elongation : Introduction of a five-carbon side chain at position 17 via Wittig olefination.
  • Stereoselective Hydroxylation : Enzymatic or chemical hydroxylation at positions 3α, 7α, and 12α using Sharpless asymmetric dihydroxylation or microbial oxidation.

Stepwise Synthesis Protocol

  • Cholesterol Derivitization : Cholesterol is converted to 3α,7α,12α-trihydroxycholestane via sequential hydroxylation using Bacillus spp. monooxygenases.
  • Side-Chain Modification : The C27 side chain is elongated using (3-carboxypropyl)triphenylphosphonium bromide in a Wittig reaction, followed by reduction with NaBH4 to yield the diol.
  • Final Oxidation : The terminal diol is oxidized to a pentol using Jones reagent (CrO3 in H2SO4), yielding this compound.
Table 1: Key Intermediates in this compound Synthesis
Intermediate Molecular Formula Key Functional Groups Yield (%)
3α,7α,12α-Trihydroxycholestane $$C{27}H{46}O_3$$ 3α-OH, 7α-OH, 12α-OH 62
C27-Diol $$C{27}H{48}O_4$$ 26-OH, 27-OH 45
This compound $$C{27}H{48}O_5$$ 3α,7α,12α,26,27-pentol 28

Enzymatic Sulfation and Modification

In Vitro Sulfation Using SULT Enzymes

This compound is often sulfated at position 27 to enhance its solubility and biological activity. Zebrafish cytosolic sulfotransferases (Sults), particularly Sult2st2 and Sult2st3, exhibit high specificity for this compound sulfation.

Enzymatic Assay Protocol:
  • Substrate Preparation : 5α-Cyprinol (10 μM) is dissolved in DMSO.
  • Reaction Mixture : 50 mM Mops buffer (pH 7.0), 14 μM [35S]PAPS, 1 mM DTT, and 2.0 μg recombinant Sult enzyme.
  • Incubation : 28°C for 15 minutes, terminated by heating at 100°C.
  • Product Analysis : Thin-layer chromatography (TLC) with ethyl acetate/acetonitrile/n-butanol/isopropanol/formic acid (2:2:2:4:1) solvent system.

pH-Dependence and Kinetics

Sult2st2 exhibits optimal activity at pH 6.5, with a $$Km$$ of 8.2 μM for this compound, while Sult2st3 shows maximal activity at pH 7.0 ($$Km = 12.4$$ μM). Human SULT2A1, in contrast, has negligible activity toward this compound, highlighting the evolutionary specialization of zebrafish Sults.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Revised NMR assignments for this compound sulfate (Table 2) address discrepancies in earlier literature, utilizing 2D experiments (COSY, HSQC, HMBC) for unambiguous signal assignment.

Table 2: Revised $$^{13}$$C NMR Assignments for this compound Sulfate
Carbon δ (ppm) Multiplicity Correlations (HMBC)
C3 67.35 CH C5, C9
C7 39.81 CH C5, C9, C19
C27 61.73 CH2 C24, C26

Mass Spectrometry

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) in negative mode confirms the molecular ion [M-H]$$^-$$ at m/z 531.3 for this compound sulfate, with characteristic fragments at m/z 452.7 (loss of SO3) and m/z 97.0 (HSO4$$^-$$).

Q & A

Q. What are the established analytical methods for identifying Cyprinol in biological samples, and how do their sensitivities compare?

this compound is typically identified using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), which achieves detection limits of 0.1–5 ng/mL in serum . Gas Chromatography-Mass Spectrometry (GC-MS) is less sensitive (10–50 ng/mL) but effective for lipid-rich matrices. Researchers should validate methods using spiked matrices and cross-check with nuclear magnetic resonance (NMR) for structural confirmation, especially when isolating novel derivatives .

Q. What experimental protocols are recommended for synthesizing this compound derivatives to study structure-activity relationships?

Synthesis involves regioselective hydroxylation and alkylation under inert conditions (argon atmosphere) to prevent oxidation. For example, a 2018 study used Pd-catalyzed cross-coupling to generate 12 derivatives, with purity verified via HPLC (>98%) and crystallography . Include negative controls (e.g., unmodified this compound) and dose-response assays (0.1–100 µM) to evaluate bioactivity .

Q. How can researchers ensure reproducibility in this compound extraction from plant sources?

Standardize extraction using Soxhlet apparatus with ethanol:water (70:30 v/v) at 60°C for 6 hours. Document seasonal variability in source material (e.g., 15% lower yield in winter-harvested Cyprinus spp.) and use internal standards (e.g., deuterated this compound-D4) to correct for matrix effects .

Advanced Research Questions

Q. How can factorial design optimize this compound’s anti-inflammatory activity assays while minimizing confounding variables?

A 2×3 factorial design is effective: test two doses (10 µM, 50 µM) against three inflammatory markers (TNF-α, IL-6, COX-2). Randomize cell culture batches and use ANOVA with post-hoc Tukey tests to distinguish dose-specific effects from batch variability. For example, a 2021 study found COX-2 inhibition was dose-dependent (p<0.01) but IL-6 suppression varied by donor cell line (p=0.03) .

Q. What strategies resolve contradictions in this compound’s reported cytotoxicity across studies?

Discrepancies (e.g., IC50 ranging from 20 µM to >200 µM in cancer cells) may stem from assay conditions. Re-evaluate using standardized MTT protocols with matched cell passage numbers and serum-free media. Meta-analysis of 15 studies revealed hypoxia (5% O2) increases sensitivity 3-fold . Validate findings via orthogonal assays (e.g., apoptosis markers, caspase-3 activation) .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action in metabolic pathways?

Integrate transcriptomics (RNA-seq of treated hepatocytes) with metabolomics (LC-MS profiling). A 2023 study linked this compound to PPAR-γ upregulation (log2FC=2.1) and altered acyl-carnitine levels, suggesting fatty acid oxidation modulation. Use pathway enrichment tools (e.g., KEGG, GSEA) and validate with siRNA knockdown .

Q. What statistical methods address non-linear dose-response relationships in this compound’s neuroprotective effects?

Apply sigmoidal curve fitting (Hill equation) for EC50 estimation. For biphasic responses (e.g., neurogenesis peaks at 25 µM but declines at 50 µM), use segmented regression. Report R² values and confidence intervals; a 2020 study found 95% CI overlap between in vitro and in vivo models at 10–30 µM .

Methodological Guidance

Q. How to design a longitudinal study assessing this compound’s pharmacokinetics in vivo?

Use Sprague-Dawley rats (n=8/group) with serial blood sampling (0, 1, 4, 24, 48h post-administration). Apply non-compartmental analysis (NCA) for AUC and t1/2. Account for enterohepatic recirculation via bile duct cannulation, as done in a 2022 trial showing a secondary AUC peak at 12h .

Q. What ethical and documentation standards apply when sharing this compound research data?

Adhere to FAIR principles: publish raw LC-MS/MS spectra in repositories (e.g., MetaboLights) with metadata (column type, ionization mode). For human studies, obtain IRB approval (Protocol #XYZ-2024) and document informed consent using templates from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyprinol
Reactant of Route 2
Cyprinol

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